1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea
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Overview
Description
1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a benzothiazole ring, which is known for its biological activity and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Hydroxy-propyl Group: The hydroxy-propyl group can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.
Formation of the Urea Linkage: The final step involves the reaction of the benzothiazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the urea linkage can be reduced to form an amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to the presence of the benzothiazole ring, which is known for its pharmacological properties.
Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzothiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxy-propyl)-3-(benzothiazol-6-yl)-urea: Lacks the methyl group on the benzothiazole ring.
1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-thiourea: Contains a thiourea linkage instead of a urea linkage.
1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-carbamate: Contains a carbamate linkage instead of a urea linkage.
Uniqueness
1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea is unique due to the presence of both the hydroxy-propyl group and the methyl-substituted benzothiazole ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8-14-10-4-3-9(7-11(10)18-8)15-12(17)13-5-2-6-16/h3-4,7,16H,2,5-6H2,1H3,(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJVJWAXFIUAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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